molecular formula C18H12N2O5 B5732681 2-(4-nitrophenyl)-2-oxoethyl quinoline-2-carboxylate

2-(4-nitrophenyl)-2-oxoethyl quinoline-2-carboxylate

Cat. No.: B5732681
M. Wt: 336.3 g/mol
InChI Key: MMAQWUCXPIMDMW-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-2-oxoethyl quinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various pharmaceutical and chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-2-oxoethyl quinoline-2-carboxylate typically involves the reaction of quinoline-2-carboxylic acid with 2-(4-nitrophenyl)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance the efficiency and yield of the reaction. Microwave irradiation provides rapid heating and can significantly reduce reaction times while maintaining high yields .

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-2-oxoethyl quinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl quinoline-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenyl quinoline-2-carboxylate: Similar structure but lacks the 2-oxoethyl group.

    2-(2-chloro-6-methylquinolin-3-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole: Contains a quinoline and nitrophenyl group but with different substituents.

    1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide: A quinoline derivative with different functional groups.

Uniqueness

2-(4-nitrophenyl)-2-oxoethyl quinoline-2-carboxylate is unique due to its combination of a quinoline core with a nitrophenyl and oxoethyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O5/c21-17(13-5-8-14(9-6-13)20(23)24)11-25-18(22)16-10-7-12-3-1-2-4-15(12)19-16/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAQWUCXPIMDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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